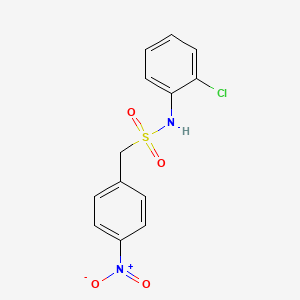

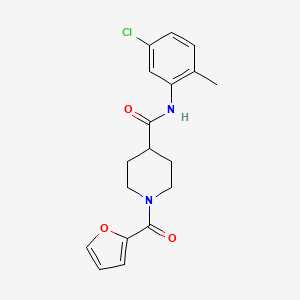

N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of N-(2-chlorophenyl)methanesulfonamide often involves reactions with halophenyl methanesulfonamides and terminal acetylenes, facilitated by palladium catalysts, yielding products with functional groups at strategic positions. For instance, reactions of N-(2-bromophenyl) and N-(2-iodophenyl) methanesulfonamide with terminal acetylenes yield 1-methylsulfonyl-indoles in a single step, indicating the versatility of halophenyl methanesulfonamides in synthetic chemistry (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide and its derivatives has been extensively studied through crystallography and spectroscopy. Notably, the crystal structure of related compounds such as N-(3,4-dichlorophenyl)methanesulfonamide reveals specific conformations of the N—H bond in relation to chloro groups, which are crucial for understanding the molecule's reactivity and interactions (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Research on N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide derivatives focuses on their reactivity and potential for forming complexes with organic bases. For example, studies have shown that complexes of 4-nitrophenyl[bis(ethylsulfonyl)]methane exhibit ion-pair formation and hydrogen bonding, indicative of the compound's ability to engage in diverse chemical reactions and form stable complexes (Binkowska et al., 2001).

Physical Properties Analysis

The physical properties of N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide derivatives, such as solubility, melting points, and crystal structures, are essential for their application in synthesis and material science. Investigations into related compounds, like tetrakis(4-nitrophenyl)methane, reveal significant structural adaptability and interactions such as C-H...O and pi...pi, which are vital for understanding the physical characteristics of these molecules (Thaimattam et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophilic substitutions and the ability to form complexes, underline the versatility of N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide derivatives. The reactivity of these compounds under different conditions, such as the formation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrates their potential as chemoselective acylation reagents (Kondo et al., 2000).

Applications De Recherche Scientifique

Structural and Spectroscopic Studies

A study conducted by Binkowska et al. (2001) focused on the structural and spectroscopic analysis of a complex involving a derivative similar to N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide. Their research into the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene revealed insights into hydrogen bonding and the structure's reflection in its FT-IR spectrum, suggesting potential applications in understanding molecular interactions and compound stability Binkowska et al., 2001.

Analytical Chemistry Applications

In the field of analytical chemistry, Álvarez-Lueje et al. (1997) described the voltammetric study of Nimesulide, a compound structurally related to N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide, highlighting its electrochemical properties and developing a method for its determination in pharmaceuticals. This research emphasizes the relevance of electrochemical techniques in analyzing and quantifying pharmaceutical compounds Álvarez-Lueje et al., 1997.

Organic Synthesis

Sakamoto et al. (1988) explored the organic synthesis aspects by demonstrating a one-step synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, including derivatives similar to N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide. This synthesis pathway is crucial for the development of novel organic compounds with potential applications in pharmaceuticals and materials science Sakamoto et al., 1988.

Structural Characterization and Derivative Studies

Research by Dey et al. (2015) on nimesulidetriazole derivatives, closely related to N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide, provided insights into the effect of substitution on supramolecular assembly. This study is significant for understanding how modifications in molecular structure can influence the overall assembly and properties of compounds, which is vital for the design of new materials and drugs Dey et al., 2015.

Environmental Applications

Lastly, a study by Zhuo et al. (2018) investigated the degradation of environmental pollutants by laccase enzymes, focusing on pollutants like chlorophenols and nitrophenols, which share structural similarities with N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide. This research highlights the potential of biotechnological approaches in addressing environmental contamination and offers insights into the biodegradation pathways of complex organic pollutants Zhuo et al., 2018.

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-1-(4-nitrophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c14-12-3-1-2-4-13(12)15-21(19,20)9-10-5-7-11(8-6-10)16(17)18/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGNROHELBZBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)